

physical and chemical properties of 2-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromo-4-methylbenzaldehyde

Cat. No.: B1335389

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methylbenzaldehyde is a key aromatic aldehyde that functions as a versatile intermediate in organic synthesis. Its distinct structure, characterized by a bromine atom and a methyl group positioned ortho and para to the aldehyde group, respectively, provides multiple reaction sites for chemical modification. This attribute makes it a valuable precursor for the synthesis of complex molecules, particularly those with potential applications in medicinal chemistry and materials science. This technical guide offers a thorough examination of the physical and chemical properties, synthesis methodologies, spectroscopic data, and significant reactions of **2-Bromo-4-methylbenzaldehyde**.

Core Physical and Chemical Properties

At ambient temperature, **2-Bromo-4-methylbenzaldehyde** exists as a solid, commonly appearing as a white to pale yellow crystalline powder.^[1] The fundamental physicochemical properties of this compound are detailed in the table below.

Table 1: Physical and Chemical Properties of **2-Bromo-4-methylbenzaldehyde**

Property	Value
CAS Number	824-54-4[2][3]
Molecular Formula	C ₈ H ₇ BrO[2]
Molecular Weight	199.04 g/mol [2]
Appearance	White to cream or pale yellow crystals, powder, or fused solid[1]
Melting Point	30-35 °C (lit.)[3]
Boiling Point	114-115 °C at 5 mmHg[3]
Density	1.490 ± 0.06 g/cm ³ (Predicted)
InChI Key	MUZMDYCVUCMIDC-UHFFFAOYSA-N

Spectroscopic Data

The identification and characterization of **2-Bromo-4-methylbenzaldehyde** rely heavily on spectroscopic analysis. The following is a summary of the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

While a definitive, published spectrum with fully assigned peaks for **2-Bromo-4-methylbenzaldehyde** is not readily available in the reviewed literature, the anticipated chemical shifts can be inferred from the analysis of structurally similar compounds. The aromatic region is expected to display three distinct proton signals. The aldehydic proton should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The methyl protons are predicted to resonate as a singlet at a more upfield position, likely in the δ 2.3-2.5 ppm range.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Based on spectral data from analogous compounds such as 2-methylbenzaldehyde and 4-methylbenzaldehyde, the approximate chemical shifts for the carbon atoms in **2-Bromo-4-methylbenzaldehyde** can be predicted.[4] The carbonyl carbon of the aldehyde group is

expected to be the most downfield signal, resonating in the range of δ 190-195 ppm.[4] The aromatic carbons are anticipated to appear between δ 125 and 145 ppm, with the carbon atom bonded to the bromine atom exhibiting a characteristic shift. The methyl carbon would be the most upfield signal, likely around δ 20-22 ppm.[4]

IR (Infrared) Spectroscopy

The infrared spectrum of **2-Bromo-4-methylbenzaldehyde** will show characteristic absorption bands corresponding to its functional groups.[2] Key expected vibrational frequencies are summarized in the table below, with reference to data for the structurally related compound, 2-bromo-4-chlorobenzaldehyde.[5]

Table 2: Expected IR Absorption Bands for **2-Bromo-4-methylbenzaldehyde**

Wavenumber (cm^{-1})	Functional Group Assignment
~2850 and ~2750	C-H stretch (aldehyde)
~1700	C=O stretch (aldehyde)
~1600, ~1475	C=C stretch (aromatic ring)
~800-900	C-H bend (out-of-plane, aromatic)
~600-700	C-Br stretch

Mass Spectrometry

The mass spectrum of **2-Bromo-4-methylbenzaldehyde** will be characterized by a molecular ion peak (M^+) at m/z 198 and 200, with a relative intensity ratio of approximately 1:1. This isotopic pattern is a hallmark of a molecule containing a single bromine atom, arising from the nearly equal natural abundance of the ^{79}Br and ^{81}Br isotopes. Common fragmentation pathways would likely include the loss of the aldehydic proton ($M-1$), the formyl group ($M-29$), and the bromine atom ($M-79/81$).

Experimental Protocols

Synthesis of **2-Bromo-4-methylbenzaldehyde**

A prevalent method for the synthesis of **2-Bromo-4-methylbenzaldehyde** proceeds through the diazotization of 2-bromo-4-methylaniline, followed by a reaction with formaldoxime.

- Step 1: Diazotization of 2-bromo-4-methylaniline
 - In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a mixture of 2-bromo-4-methylaniline (0.25 mole) and water (50 ml).
 - Slowly add concentrated hydrochloric acid (57 ml) with continuous stirring.
 - Cool the mixture to room temperature, and then further cool to a temperature range of -5°C to +5°C using an ice-salt bath after the addition of 100 g of ice.
 - Add a solution of sodium nitrite (0.25 mole) in water (25 ml) dropwise, ensuring the temperature is maintained between -5°C and +5°C.
- Step 2: Preparation of **2-Bromo-4-methylbenzaldehyde**
 - In a separate three-necked flask, place an aqueous 10% formaldoxime solution.
 - To the formaldoxime solution, add hydrated cupric sulfate (0.026 mole), sodium sulfite (0.0079 mole), and a solution of hydrated sodium acetate (160 g) in water (180 ml).
 - Maintain the solution at a temperature of 10-15°C and stir vigorously.
 - Slowly introduce the previously prepared cold diazonium salt solution below the surface of the formaldoxime solution.
 - Filter the resulting solid addition product and wash it with ether.
 - Suspend the solid in water (200 ml) and slowly add concentrated sulfuric acid (40 ml) with external cooling.
 - Heat the mixture under reflux for 2 hours, then cool to room temperature and extract with ether.
 - Wash the combined ethereal extracts with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.

- Evaporate the ether, and purify the resulting product by distillation under reduced pressure.

Knoevenagel Condensation of 2-Bromo-4-methylbenzaldehyde

The Knoevenagel condensation is a fundamental reaction for the formation of carbon-carbon bonds. The following is a generalized protocol adapted for **2-Bromo-4-methylbenzaldehyde**.

[6]

- Materials:
 - 2-Bromo-4-methylbenzaldehyde** (10.0 mmol, 1.99 g)
 - Malononitrile (10.0 mmol, 0.66 g)
 - Ethanol (25-30 mL)
 - Piperidine (catalytic amount, e.g., 0.1 mL)
- Procedure:
 - In a round-bottom flask, dissolve **2-Bromo-4-methylbenzaldehyde** in ethanol.
 - Add malononitrile to the solution.
 - Introduce a catalytic amount of piperidine to the reaction mixture.
 - The reaction can be stirred at room temperature or gently heated to reflux, with progress monitored by Thin Layer Chromatography (TLC).
 - Upon completion of the reaction, cool the mixture, and isolate the product by filtration.
 - The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

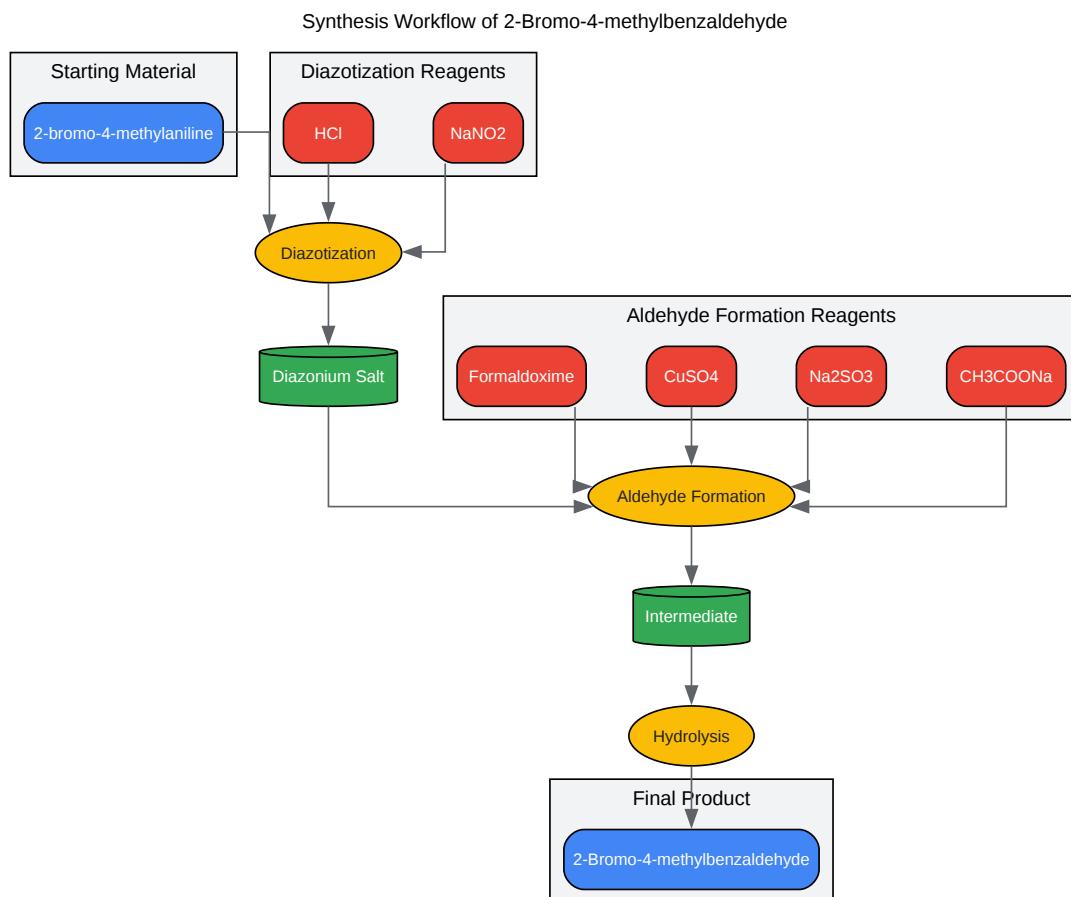
Stille Coupling of 2-Bromo-4-methylbenzaldehyde

The Stille coupling is a highly versatile palladium-catalyzed cross-coupling reaction. A general protocol adaptable for **2-Bromo-4-methylbenzaldehyde** is provided below.[7][8]

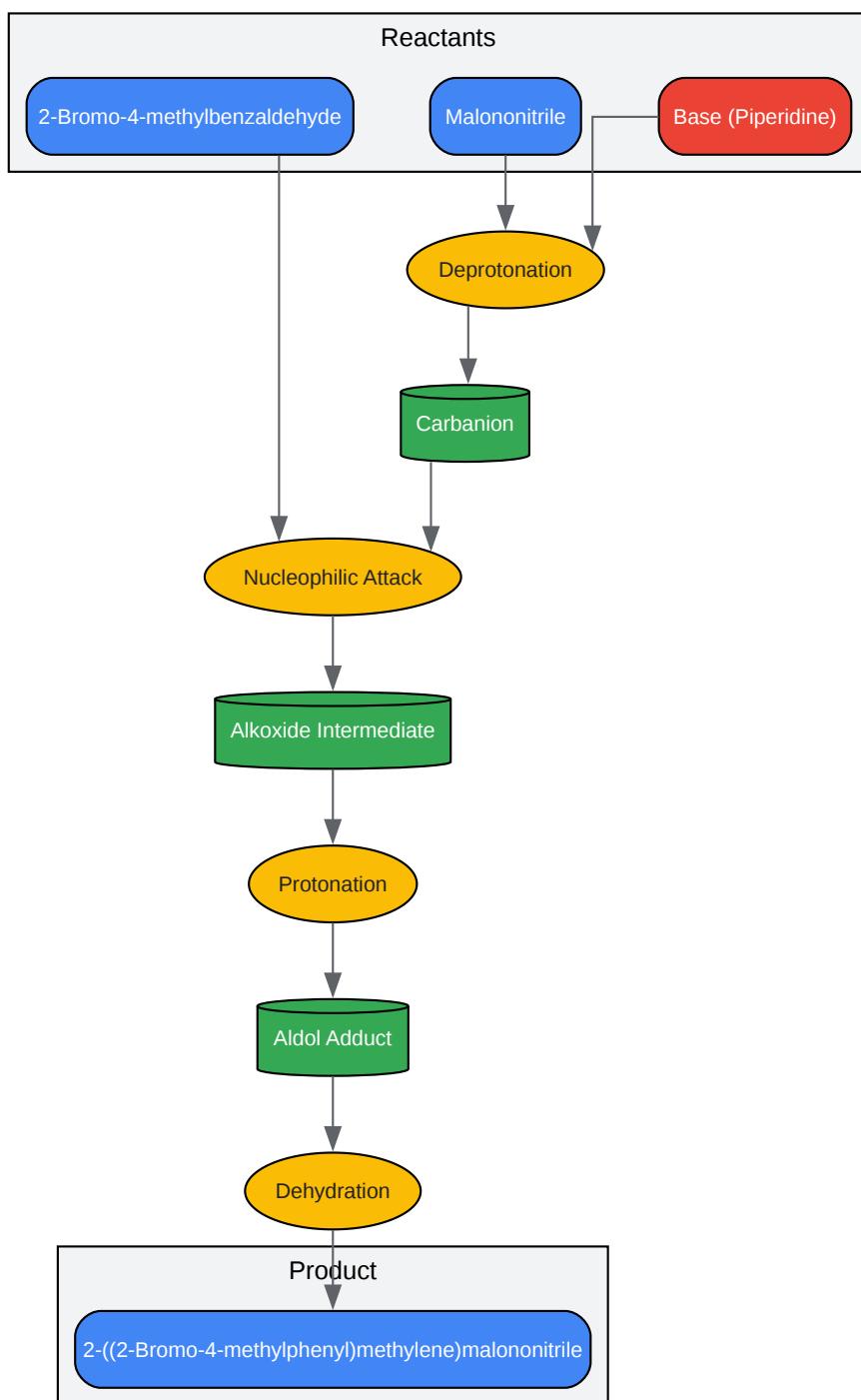
- Materials:

- **2-Bromo-4-methylbenzaldehyde** (1.0 eq)
- Organostannane reagent (e.g., Tributyl(vinyl)tin) (1.1 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (0.02-0.05 eq)
- Anhydrous toluene or DMF
- Inert atmosphere (Nitrogen or Argon)

- Procedure:


- To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
- Add **2-Bromo-4-methylbenzaldehyde** and the anhydrous solvent.
- Introduce the organostannane reagent via syringe.
- Heat the reaction mixture (typically to 80-110 °C) and monitor its progress by TLC or GC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- The work-up procedure involves dilution with an organic solvent, washing with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Safety and Handling


2-Bromo-4-methylbenzaldehyde is classified as a hazardous substance and requires handling with appropriate safety measures.

- Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
- Precautionary Statements:
 - Thoroughly wash skin after handling.
 - Wear protective gloves, eye protection, and face protection.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Use only in a well-ventilated area or outdoors.
 - In case of skin contact, wash with plenty of soap and water.
 - In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
 - If inhaled, remove the person to fresh air and keep them comfortable for breathing.
- Storage: Store in a well-ventilated place. Keep the container tightly closed.

Mandatory Visualizations

Knoevenagel Condensation of 2-Bromo-4-methylbenzaldehyde

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 4645292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-methylbenzaldehyde | 824-54-4 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-4-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335389#physical-and-chemical-properties-of-2-bromo-4-methylbenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com